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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441 Get Quote

Introduction

3-Fluoro-5-methylphenol is a fluorinated aromatic organic compound that serves as a

versatile intermediate in the synthesis of a variety of novel molecules with potential applications

in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the

methyl group on the phenol ring allows for fine-tuning of physicochemical properties such as

lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This document

provides an overview of the potential applications of 3-fluoro-5-methylphenol, along with

generalized experimental protocols for the synthesis of derivatives and hypothetical biological

activity data.

While specific examples of blockbuster drugs or widely used agrochemicals derived directly

from 3-fluoro-5-methylphenol are not prominently featured in publicly available scientific

literature, its structural motifs are present in various biologically active molecules. The protocols

and data presented herein are based on established chemical transformations and predictive

models for compounds of similar classes.

Physicochemical Properties of 3-Fluoro-5-
methylphenol
A clear understanding of the physical and chemical properties of 3-fluoro-5-methylphenol is
essential for its effective use in synthesis.
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Property Value

CAS Number 216976-31-7

Molecular Formula C₇H₇FO

Molecular Weight 126.13 g/mol

Appearance White to off-white crystalline solid

Melting Point 46-48 °C

Boiling Point 199.8 °C at 760 mmHg

Solubility Low in water, soluble in organic solvents

Applications in Novel Compound Synthesis
Pharmaceutical Applications: Kinase Inhibitors for
Oncology
The 3-fluoro-5-methylphenyl moiety can serve as a key building block for the synthesis of

kinase inhibitors. The fluorine atom can form favorable interactions within the ATP-binding

pocket of various kinases, potentially enhancing potency and selectivity.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are implicated in various cancers. The following is a generalized protocol

for the synthesis of a hypothetical EGFR inhibitor using 3-fluoro-5-methylphenol as a starting

material.

Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor

Step 1: Ether Synthesis (Williamson Ether Synthesis)

To a solution of 3-fluoro-5-methylphenol (1.0 eq) in a suitable solvent such as N,N-

dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

Stir the mixture at room temperature for 30 minutes.
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Add the desired electrophile, for example, 4-(bromomethyl)quinoline (1.1 eq).

Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC) until

the starting material is consumed.

After cooling, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Step 2: Functionalization (e.g., Suzuki Coupling)

The methyl group on the phenol ring can be functionalized, for instance, by benzylic

bromination followed by a Suzuki coupling to introduce further diversity. (Note: This is a

more advanced and hypothetical step).

Hypothetical Biological Activity Data

Compound Target IC₅₀ (nM) Cell Line
Antiproliferativ
e Activity (GI₅₀,
µM)
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EGFR Signaling Pathway Inhibition

Agrochemical Applications: Novel Fungicides
3-Fluoro-5-methylphenol can be utilized as a precursor for the development of novel

fungicides. The incorporation of a fluorinated phenol moiety can enhance the efficacy and

spectrum of activity of the resulting compounds.

Hypothetical Target: Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase inhibitors are an important class of fungicides that disrupt the fungal

respiratory chain.

Experimental Protocol: Synthesis of a Hypothetical SDHI Fungicide

Step 1: O-Arylation

Combine 3-fluoro-5-methylphenol (1.0 eq) with a suitable boronic acid derivative (e.g., 2-

chloropyridine-3-boronic acid, 1.2 eq) in a solvent mixture such as dichloromethane.

Add a copper(II) acetate catalyst and a base like pyridine.

Stir the reaction at room temperature under an air atmosphere until completion as

monitored by TLC.

Filter the reaction mixture and concentrate the filtrate.

Purify the product by column chromatography.

Step 2: Amide Coupling

The resulting ether can be further functionalized. For instance, if the coupled fragment

contains a carboxylic acid, it can be activated (e.g., with thionyl chloride to form an acyl

chloride) and then reacted with an appropriate amine to form the final amide-containing

fungicide.

Hypothetical Fungicidal Activity Data
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Compound Pathogen EC₅₀ (µg/mL)

Hypothetical Fungicide B Botrytis cinerea 0.8

Mycosphaerella fijiensis 1.2

Boscalid (Reference) Botrytis cinerea 1.5

Mycosphaerella fijiensis 2.0

Experimental Workflow Diagram

3-Fluoro-5-methylphenol O-Arylation
(e.g., Chan-Lam Coupling) Aryl Ether Intermediate Amide Coupling Hypothetical

SDHI Fungicide
Purification &

Characterization

Click to download full resolution via product page

Synthetic Workflow for a Hypothetical Fungicide

Conclusion

3-Fluoro-5-methylphenol represents a valuable starting material for the synthesis of novel,

biologically active compounds. While detailed public data on its direct application is limited, its

structural features suggest significant potential in the fields of medicinal chemistry and

agrochemical research. The provided hypothetical examples and generalized protocols serve

as a foundation for researchers and scientists to explore the synthetic utility of this versatile

intermediate in the development of new chemical entities. Further research and exploration are

warranted to fully unlock the potential of 3-fluoro-5-methylphenol in creating innovative

solutions for human health and agriculture.

To cite this document: BenchChem. [3-Fluoro-5-methylphenol: An Intermediate for Novel
Compound Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307441#3-fluoro-5-methylphenol-as-an-
intermediate-for-novel-compounds]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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